molecular formula C47H50N2O7Si B13094081 TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl

TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl

Cat. No.: B13094081
M. Wt: 783.0 g/mol
InChI Key: KSODKMGBMXAOIR-VDXPIPGDSA-N
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Description

The compound “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is a complex chemical structure that combines various functional groups and protective groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of protective groups such as tert-butyldiphenylsilyl (TBDPS) and dimethoxytrityl (DMT). These protective groups are essential for preventing unwanted reactions during subsequent steps.

    Core Structure Synthesis: The core structure is synthesized using a series of condensation and cyclization reactions. Common reagents include strong acids or bases, and the reactions are often carried out under inert atmospheres to prevent oxidation.

    Introduction of Protective Groups: The TBDPS and DMT groups are introduced using silylation and tritylation reactions, respectively. These reactions typically require catalysts such as imidazole or pyridine and are carried out at controlled temperatures to ensure selectivity.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory procedures while ensuring consistency and purity. This often requires the use of automated reactors and stringent quality control measures. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions protected by TBDPS and DMT groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected or partially reduced compounds.

Scientific Research Applications

“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of nucleic acid interactions and modifications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” exerts its effects involves interactions with specific molecular targets. The protective groups (TBDPS and DMT) play a crucial role in modulating the reactivity and stability of the compound. These groups can be selectively removed under specific conditions, allowing for controlled reactions and modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“TBDPS(-3)[DMT(-5)]2-deoxy-D-eryPenf(b)-thymin-1-yl” is unique due to its combination of protective groups and its potential for selective reactions. This makes it a valuable tool in synthetic chemistry and biological research, offering advantages over simpler compounds like 2-deoxy-D-ribose and 2-deoxy-D-glucose.

Properties

Molecular Formula

C47H50N2O7Si

Molecular Weight

783.0 g/mol

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(diphenyl)silyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C47H50N2O7Si/c1-33-31-49(45(51)48-44(33)50)43-30-41(56-57(46(2,3)4,39-18-12-8-13-19-39)40-20-14-9-15-21-40)42(55-43)32-54-47(34-16-10-7-11-17-34,35-22-26-37(52-5)27-23-35)36-24-28-38(53-6)29-25-36/h7-29,31,41-43H,30,32H2,1-6H3,(H,48,50,51)/t41-,42+,43+/m0/s1

InChI Key

KSODKMGBMXAOIR-VDXPIPGDSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O[Si](C6=CC=CC=C6)(C7=CC=CC=C7)C(C)(C)C

Origin of Product

United States

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